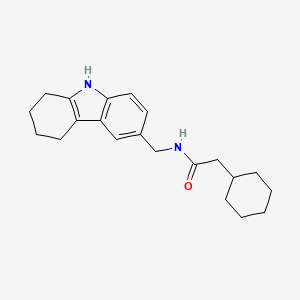

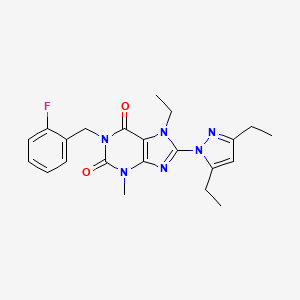

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new tricyclic heterocyclic compounds were synthesized from 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile . The process involved nucleophilic substitution of only the Py 1-Cl atom to produce monoamine 2,7-naphthyridine derivatives . Amination of the initial compound in a low-boiling solvent (MeOH) using a quasi-stoichiometric ratio of substrate and amine (1:2.2) synthesized 1-amino-3-chloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles . This feature enabled the Py 1-substituent to be varied to produce a multitude of biologically promising 2,7-naphthyridine derivatives .科学的研究の応用

Synthesis and Derivative Formation

- 2-Cyano-N-(tetrahydrocarbazole)acetamide, a compound structurally related to 2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide, has been used for synthesizing arylazocarbazole derivatives. These derivatives have potential in various biological applications (Fadda et al., 2010).

Antimicrobial Activity

- N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, similar in structure to this compound, were synthesized and evaluated for antimicrobial activity. Some of these compounds showed notable antimicrobial activity against various bacterial strains (Kaplancıklı et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Research involving bioactive benzothiazolinone acetamide analogs, which are structurally related, focused on spectroscopic and quantum mechanical studies. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their photovoltaic efficiency. Additionally, molecular docking studies indicated interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Radical and Heck Cyclizations

- The radical cyclization and Heck reactions of N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides, which share structural similarities, provided insights into their chemical behavior. This research contributes to understanding the mechanisms of radical cyclization and insertion and elimination in the Heck reaction (Guthrie et al., 2011).

Domino Condensation, Cyclization, and Aromatization

- A study developed a two-step method converting cyanoacetamides, similar to this compound, into benzo[a]carbazoles through thermal cyclization and palladium-catalyzed aromatization. This method also produced biologically significant indoleacetic acid derivatives (Maity et al., 2014).

Synthesis of Novel 2,3‐Diaminoconduritol

- A new 2,3-diaminoconduritol derivative was synthesized from cyclohexa-1,4-diene, demonstrating the versatility of cyclohexyl-based compounds in synthesizing biologically active molecules (Ekmekçi & Balcı, 2012).

Antimicrobial Evaluation of Novel Heterocyclic Compounds

- A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, which included cyanoacetamide derivatives, demonstrated promising antimicrobial activities. This highlights the potential of similar compounds in antimicrobial applications (Darwish et al., 2014).

作用機序

Target of Action

The primary targets of the compound “2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity .

Mode of Action

Tetrahydrocarbazole derivatives, which this compound is a part of, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives .

Biochemical Pathways

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with oxidation pathways in the body.

Result of Action

Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

特性

IUPAC Name |

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h10-12,15,23H,1-9,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIALKHLICUQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)

![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)